molecular formula C23H26N2O3S B2390085 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline CAS No. 897624-32-7

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

Cat. No. B2390085
M. Wt: 410.53
InChI Key: HLUURBNOWMXGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is C23H27N3O3S . The average mass is 425.55 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline are not available, it’s worth noting that piperidine derivatives have been involved in various chemical reactions . For instance, protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .

Scientific Research Applications

Synthesis and Molecular Interactions

The compound 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is involved in various synthetic pathways and molecular interactions within scientific research. A study by Hashimoto et al. (2007) reported the synthesis of a new 2-sulfonylquinolone as a key intermediate in the optimized synthesis of isothiazoloquinolones, potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. The synthetic method was free of chromatographic purification and suitable for large-scale synthesis, demonstrating the compound's role in developing new antibacterial agents with significant clinical importance (Hashimoto et al., 2007).

Antitumor Activities

Compounds related to 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, have been evaluated for their antitumor activities. Houlihan et al. (1995) found that several analogs showed significant cytotoxicity against tumor cell lines, and one compound was more effective than the clinical cytostatic agent edelfosine in mouse models, indicating the potential of these compounds in cancer therapy (Houlihan et al., 1995).

Photooxidation and Singlet Oxygen Generation

In the field of photochemistry, Li and Ye (2019) investigated the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides using cationic Ir(III) complexes. The study highlighted the importance of tuning ancillary ligands in these complexes to achieve high quantum yields for singlet oxygen generation and efficient photocatalytic activity, showcasing the compound's utility in photochemical reactions and potential applications in environmental and synthetic chemistry (Li & Ye, 2019).

Electronic Materials and OLEDs

In materials science, Jeon, Earmme, and Jenekhe (2014) synthesized new electron transport materials combining a diphenylsulfone core with various end groups, including 3,3′-(4,4′-sulfonylbis(4,1-phenylene))diquinoline, for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibited high triplet energy and wide band gaps, demonstrating their potential as electron transport materials in developing highly efficient PhOLEDs (Jeon, Earmme, & Jenekhe, 2014).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUURBNOWMXGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

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